molecular formula C16H22N2O2S B4562755 N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

Cat. No.: B4562755
M. Wt: 306.4 g/mol
InChI Key: QHQWAYQQXDWEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is a useful research compound. Its molecular formula is C16H22N2O2S and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.14019912 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Materials

Single Crystal Growth and Characterization of APDA : A study by Kagawa et al. (1994) described the synthesis, single crystal growth, and characterization of 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), an organic material for nonlinear optical devices. The study detailed the effective purification methods for APDA and demonstrated its application in second harmonic generation, making it suitable for frequency doublers of laser diodes in the blue region (Kagawa et al., 1994).

Synthesis and Characterization

Synthesis of Tetra-azaspiro Decane Derivatives : Chimichi et al. (1984) explored the synthesis of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives through a Smiles-type rearrangement, highlighting the compound's versatility as a synthon for nitrogen-rich cyclic structures (Chimichi et al., 1984).

Corrosion Inhibition

Inhibition Properties of Spirocyclopropane Derivatives : Research by Chafiq et al. (2020) on two compounds, including 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This study emphasized the potential of spirocyclopropane derivatives in protecting metals from corrosion through a combination of physical and chemical adsorption processes (Chafiq et al., 2020).

Antibacterial Activity

Antibacterial Evaluation of Triaza and Dioxa Aza Spiro Derivatives : Natarajan et al. (2021) synthesized and evaluated the antibacterial activity of several 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives. The study found significant antibacterial properties in these compounds, with one exhibiting exceptional activity across various bacterial species (Natarajan et al., 2021).

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-12-4-3-5-14(13(12)2)17-15(21)18-8-6-16(7-9-18)19-10-11-20-16/h3-5H,6-11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQWAYQQXDWEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)N2CCC3(CC2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
Reactant of Route 5
N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.